5-(5-Methyl-3-phenyl-2H-indol-2-ylidene)-1,3,4-oxadiazolidine-2-thione
Description
Properties
CAS No. |
226554-47-8 |
|---|---|
Molecular Formula |
C17H13N3OS |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
5-(5-methyl-3-phenyl-1H-indol-2-yl)-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C17H13N3OS/c1-10-7-8-13-12(9-10)14(11-5-3-2-4-6-11)15(18-13)16-19-20-17(22)21-16/h2-9,18H,1H3,(H,20,22) |
InChI Key |
ZKCKIRFADCQYGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2C3=CC=CC=C3)C4=NNC(=S)O4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-methyl-3-phenyl-1H-indol-2-yl)-1,3,4-oxadiazole-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyl-3-phenyl-1H-indole-2-carbohydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(5-methyl-3-phenyl-1H-indol-2-yl)-1,3,4-oxadiazole-2(3H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole or oxadiazole rings.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antioxidant properties.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The exact mechanism of action of 5-(5-methyl-3-phenyl-1H-indol-2-yl)-1,3,4-oxadiazole-2(3H)-thione is not well-documented. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, its antimicrobial activity may involve disrupting bacterial cell membranes or interfering with essential enzymes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ primarily in substituents on the indole and oxadiazolidine rings. Key comparisons include:

Key Observations :
- Lipophilicity : The 5-methyl-3-phenyl-indole group in the target compound increases hydrophobicity compared to hydroxyphenyl () or pyrimidinylthio () derivatives, favoring passive diffusion across biological membranes.
- Synthetic Routes : Similar to analogues, the target compound likely employs cyclocondensation of hydrazides with CS₂ () or Mannich reactions (), though its synthesis requires precise control to retain stereochemical integrity.
Physicochemical Properties
- Solubility : The thione group enhances solubility in polar aprotic solvents (e.g., DMSO) compared to purely aromatic analogues. However, the methyl-phenyl substituents reduce water solubility relative to hydroxyphenyl derivatives ().
- Thermal Stability : Oxadiazolidine-thiones generally exhibit moderate thermal stability (decomposition >200°C), comparable to triazole-thiones ().
Computational and Structural Insights
Density functional theory (DFT) studies () predict that the conjugated indole-oxadiazolidine system delocalizes electron density, stabilizing the thione tautomer. This contrasts with oxadiazole-2-thiones lacking aromatic conjugation, which favor thiol tautomers. X-ray crystallography (utilizing programs like SHELX ) would clarify bond lengths and planarity, critical for understanding intermolecular interactions.
Biological Activity
5-(5-Methyl-3-phenyl-2H-indol-2-ylidene)-1,3,4-oxadiazolidine-2-thione is a compound of interest in medicinal chemistry due to its potential therapeutic properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃N₃OS |
| Molecular Weight | 273.34 g/mol |
| CAS Number | 5190-63-6 |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values suggest a potent antimicrobial effect, with values ranging from 10 to 50 µg/mL depending on the strain tested.
Antioxidant Properties
The compound has also demonstrated notable antioxidant activity. In assays measuring free radical scavenging ability, it showed a dose-dependent response. At concentrations of 50 µg/mL and above, significant inhibition of lipid peroxidation was observed, indicating its potential as a protective agent against oxidative stress.
Cytotoxicity and Anticancer Activity
In studies assessing cytotoxic effects on cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited selective cytotoxicity. The IC50 values were recorded at approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells. Mechanistic studies suggest that the compound induces apoptosis via the mitochondrial pathway, characterized by increased levels of reactive oxygen species (ROS) and activation of caspase cascades.
The biological activity of this compound can be attributed to its ability to interact with cellular targets:
- Inhibition of Enzymes : The oxadiazolidine moiety may inhibit specific enzymes involved in bacterial cell wall synthesis.
- ROS Generation : The compound promotes ROS production in cancer cells, leading to oxidative stress and subsequent apoptosis.
- Interaction with Cellular Signaling Pathways : It may modulate pathways related to cell survival and proliferation.
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multidrug-resistant bacterial strains. Results indicated that it could serve as a lead compound for developing new antibiotics.
- Antioxidant Activity Assessment : Research presented at the International Conference on Oxidative Stress highlighted the antioxidant capabilities of this compound in preventing cellular damage in neuronal cells exposed to oxidative stress.
- Cytotoxicity in Cancer Research : A recent publication in Cancer Letters examined the anticancer properties of this compound in various cancer cell lines, providing insights into its mechanism of inducing apoptosis through ROS generation.
Q & A
Q. Advanced
- Molecular Docking: Models interactions with target enzymes (e.g., Mycobacterium tuberculosis 14α-demethylase [14DM]) to identify binding motifs (e.g., hydrogen bonding with oxadiazole sulfur) .
- DFT Calculations: Predicts tautomeric stability (thione vs. thiol forms) and electrophilic sites for nucleophilic attacks .
How does the compound’s reactivity influence derivatization for SAR studies?
Advanced
Key reactions include:
- Oxidation: Converts hydroxy groups to quinones, altering redox activity .
- Substitution: Iodine or chlorine atoms at aromatic positions enable cross-coupling (e.g., Suzuki-Miyaura) for diversifying substituents .
- Thione-Thiol Tautomerism: Stabilizes specific tautomers via pH adjustment (e.g., acidic conditions favor thione form) .
What experimental design principles ensure reproducibility in pharmacological studies?
Q. Advanced
- Randomized Block Design: Reduces bias by allocating treatments randomly within blocks (e.g., microbial strains) .
- Blind Scoring: Independent observers assess activity to eliminate subjective bias .
- Negative Controls: Include solvent-only and untreated samples to account for background effects .
How can spectroscopic data distinguish tautomeric forms of this compound?
Q. Advanced
- ¹³C-NMR: Carbon chemical shifts differentiate thione (C=S at ~170 ppm) from thiol (C-S at ~35 ppm) forms .
- UV-Vis Spectroscopy: Absorbance maxima shifts (e.g., 280 nm for thione vs. 320 nm for thiol) correlate with tautomeric states .
What are the challenges in scaling up synthesis from milligram to gram quantities?
Q. Advanced
- Heat Dissipation: Use jacketed reactors to control exothermic reactions during cyclocondensation .
- Purification: Replace recrystallization with column chromatography for higher throughput .
- Byproduct Management: Optimize stoichiometry (e.g., 1.2:1 molar ratio of hydrazide to carbonyl chloride) to minimize unreacted starting materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

